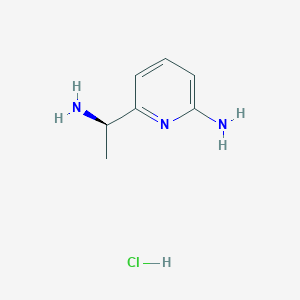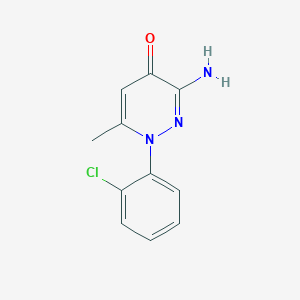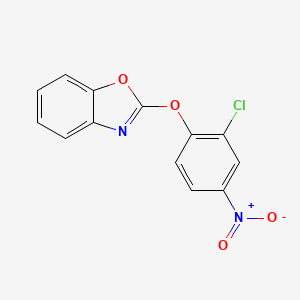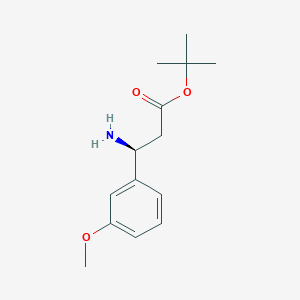![molecular formula C7H14ClNO3 B13900732 [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific configuration of this compound, with the (3R,4S) stereochemistry, indicates the spatial arrangement of the atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a leaving group on the tetrahydropyran ring.
Acetylation: The resulting amine can be acetylated using acetic anhydride or acetyl chloride to form the acetate ester.
Formation of the Hydrochloride Salt: Finally, the acetate ester can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
化学反応の分析
Types of Reactions
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes.
類似化合物との比較
Similar Compounds
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] chloride
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] bromide
Uniqueness
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetate ester. This combination of functional groups and stereochemistry imparts unique chemical properties, making it valuable for various research applications.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
[(3R,4S)-4-aminooxan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(9)11-7-4-10-3-2-6(7)8;/h6-7H,2-4,8H2,1H3;1H/t6-,7-;/m0./s1 |
InChIキー |
DUXKXPJLFGXTQS-LEUCUCNGSA-N |
異性体SMILES |
CC(=O)O[C@H]1COCC[C@@H]1N.Cl |
正規SMILES |
CC(=O)OC1COCCC1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


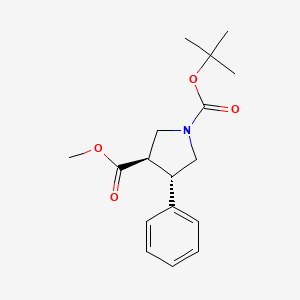
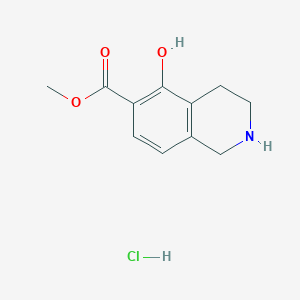
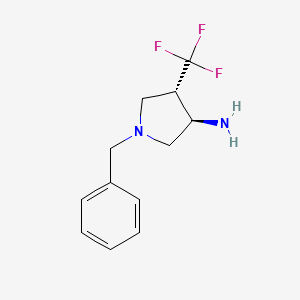
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
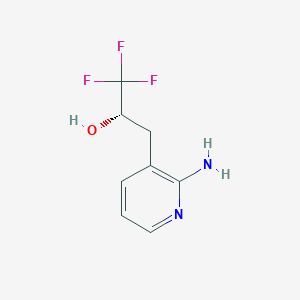

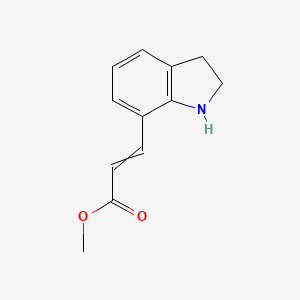
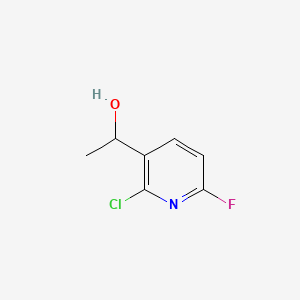
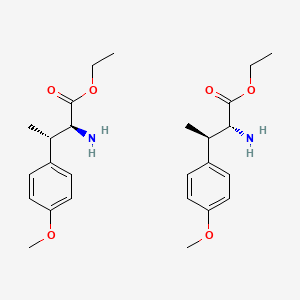
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)
